N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
This compound features a thiazole core substituted with a 5-methoxybenzofuran moiety at position 4 and a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide group at position 2. Though explicit synthesis data for this compound is absent in the provided evidence, analogous thiazole-carboxamide derivatives (e.g., ) suggest that its preparation likely involves multi-step reactions, including cyclization, coupling (e.g., HATU-mediated amidation), and purification via HPLC or recrystallization . Characterization would employ NMR, HRMS, and elemental analysis to confirm structure and purity.
Properties
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S/c1-25-13-6-7-15-12(8-13)9-18(27-15)14-11-29-21(22-14)23-20(24)19-10-26-16-4-2-3-5-17(16)28-19/h2-9,11,19H,10H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZMENNCZXGVON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These activities suggest that the compound may interact with a variety of targets, potentially including enzymes, receptors, and other proteins involved in these processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes. For instance, some thiazole derivatives have been found to inhibit the growth of certain cancer cells.
Biochemical Pathways
Given the wide range of biological activities associated with thiazole derivatives, it is likely that this compound affects multiple pathways. These could potentially include pathways related to inflammation, pain perception, microbial growth, and tumor growth, among others.
Pharmacokinetics
Thiazole derivatives, in general, have diverse solubility profiles, which can influence their absorption and distribution. The metabolism and excretion of this specific compound would likely depend on its chemical structure and the specific enzymes present in the body.
Biological Activity
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Structural Characteristics
The compound is characterized by several functional groups, including:
- Benzofuran moiety : Known for its role in various biological activities.
- Thiazole ring : Associated with antimicrobial and anticancer properties.
- Dihydrobenzo[d][1,4]dioxine structure : Imparts additional pharmacological potential.
The molecular formula of the compound is , with a molecular weight of approximately 364.4 g/mol.
Target Proteins
The primary targets of this compound include:
- Extracellular signal-regulated kinase 2 (ERK2) : Involved in cell signaling pathways that regulate cell growth and differentiation.
- Fibroblast growth factor receptor 2 (FGFR2) : Plays a critical role in tissue repair and angiogenesis.
Biochemical Pathways
The interaction of this compound with ERK2 and FGFR2 can lead to modulation of various biochemical pathways, potentially inhibiting cell proliferation in cancer cells and affecting inflammatory responses .
Anticancer Properties
Research indicates that compounds with thiazole and benzofuran moieties exhibit significant anticancer activity. In vitro studies have demonstrated that this compound can inhibit cancer cell growth through its action on microtubule dynamics, similar to established antitubulin agents .
Antimicrobial Activity
The compound has shown promising antibacterial activity against various bacterial strains. A study reported that derivatives containing thiazole rings exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The combination of thiazole and benzofuran structures may enhance the antimicrobial efficacy of this class of compounds .
Case Studies
- In Vitro Cytotoxicity : A study evaluating the cytotoxic effects of thiazole derivatives showed that compounds similar to this compound exhibited IC50 values in the low micromolar range against cancer cell lines, indicating significant anticancer potential .
- Anti-inflammatory Activity : Research has indicated that similar compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. The anti-inflammatory effects were assessed through edema inhibition studies where certain derivatives displayed higher efficacy compared to standard anti-inflammatory drugs like diclofenac .
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of ERK/FGFR | , |
| Antimicrobial | Disruption of bacterial cell function | |
| Anti-inflammatory | COX inhibition |
Cytotoxicity Results
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 0.05 - 0.15 | Various Cancer Lines |
| Thiazole Derivative X | 0.10 | MCF7 (Breast Cancer) |
| Thiazole Derivative Y | 0.12 | HeLa (Cervical Cancer) |
Scientific Research Applications
Biological Activities
Research indicates that compounds containing thiazole and benzofuran moieties exhibit various pharmacological properties, including:
- Anticancer Activity : Studies have shown that benzofuran derivatives can act as amyloid imaging agents for detecting beta-amyloid plaques in Alzheimer's disease patients . The specific compound may inhibit cancer cell proliferation through interaction with key enzymes involved in tumor growth.
- Anti-inflammatory Properties : Thiazole derivatives have been reported to possess anti-inflammatory effects by inhibiting certain inflammatory pathways. This suggests that N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide could be explored for treating inflammatory diseases.
Case Study 1: Anticancer Potential
A study investigated the anticancer effects of related benzofuran derivatives on human cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis in cancer cells. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell cycle progression .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of thiazole derivatives. The study demonstrated that these compounds reduced pro-inflammatory cytokine levels in vitro and in vivo models of inflammation. This suggests that this compound could be a promising candidate for further development as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between the target compound and analogs from the evidence:
Key Observations :
- Substituent Impact: The target’s 5-methoxybenzofuran group may enhance lipophilicity compared to 4v’s pyridinyl and morpholinomethyl substituents, which could improve aqueous solubility .
- Heterocycle Core : Thiazole (target, 4v, ) vs. triazole () alters electronic properties and tautomeric behavior. Triazole-thiones exhibit tautomerism (thione vs. thiol forms), while thiazoles are more rigid .
Spectral Data Comparison
Implications of Structural Differences
- Metabolic Stability : The dihydrodioxine group in the target may reduce oxidative metabolism compared to ’s biphenyl group, which is prone to CYP450-mediated hydroxylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
